4-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzoic acid;hydrochloride
Overview
Description
4-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzoic acid;hydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-chloro-6-fluorobenzyl group and an amino methyl group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzoic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 2-chloro-6-fluorobenzylamine: This can be achieved by reacting 2-chloro-6-fluorobenzyl chloride with ammonia or an amine source under controlled conditions.
Coupling with Benzoic Acid Derivative: The 2-chloro-6-fluorobenzylamine is then coupled with a benzoic acid derivative, such as 4-formylbenzoic acid, using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzoic acid;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino methyl group, to form corresponding oxidized or reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions to facilitate substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidized Products: Corresponding aldehydes or carboxylic acids.
Reduced Products: Corresponding amines or alcohols.
Scientific Research Applications
4-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzoic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzoic acid;hydrochloride is unique due to its specific substitution pattern and the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[(2-chloro-6-fluorophenyl)methylamino]methyl]benzoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2.ClH/c16-13-2-1-3-14(17)12(13)9-18-8-10-4-6-11(7-5-10)15(19)20;/h1-7,18H,8-9H2,(H,19,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYLWDXWLCYLKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCC2=CC=C(C=C2)C(=O)O)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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